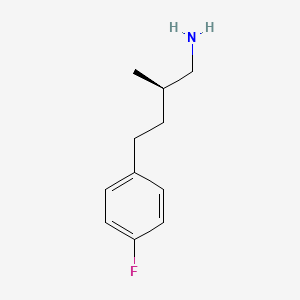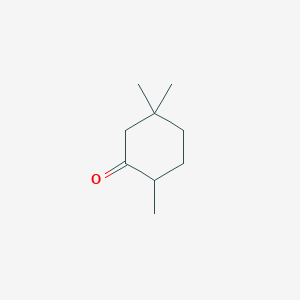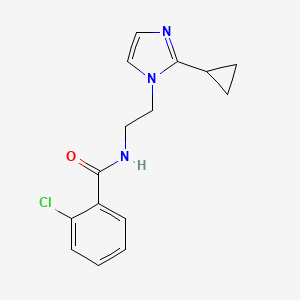![molecular formula C20H18F3N3OS2 B2607101 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 1223841-80-2](/img/structure/B2607101.png)
2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3OS2 and its molecular weight is 437.5. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds related to the specified structure, particularly those involving thiophenes, diazaspiro[nonane] structures, and trifluoromethylphenyl groups, are often synthesized for their potential biological activities. For example, the synthesis and biological screening of novel derivatives of benzodiazepines, which share some structural similarities with the specified compound, have been explored for antimicrobial and antioxidant activities. These studies aim to identify new therapeutic agents with improved efficacy and safety profiles (Bhat et al., 2014; Darwish et al., 2014).
Antimicrobial and Antioxidant Properties
Some compounds with thiophene units and acetamide linkages have been investigated for their antimicrobial and antioxidant properties. These studies suggest the potential for these compounds to be developed into new drugs that could treat infections and oxidative stress-related diseases (Darwish et al., 2014).
Cycloaddition Reactions and Novel Heterocyclic Systems
Research into cycloaddition reactions involving similar structural motifs has led to the development of novel heterocyclic systems with potential pharmacological applications. These synthetic methodologies provide access to complex molecular architectures that could serve as key intermediates in the development of new therapeutic agents (De Crescentini et al., 2016).
Potential for Drug Development
The structural elements present in the specified compound, such as the diazaspiro[nonane] core and the trifluoromethylphenyl group, are of interest in medicinal chemistry due to their potential for interacting with biological targets. Compounds incorporating these features are often explored for various pharmacological activities, including acting as enzyme inhibitors, receptor antagonists, or modulators of biological pathways (Grimwood et al., 2011).
properties
IUPAC Name |
2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS2/c21-20(22,23)13-6-1-2-7-14(13)24-16(27)12-29-18-17(15-8-5-11-28-15)25-19(26-18)9-3-4-10-19/h1-2,5-8,11H,3-4,9-10,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIYBYQXCBNGLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)


![3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2607024.png)
![2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2607028.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2607029.png)
![ethyl 2-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2607031.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)


![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)

